Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate typically involves the reaction of ethyl cyanoacetate with 3-chloroaniline in the presence of a base, such as sodium ethoxide or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimalarial and antiparasitic activities.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It serves as a tool for studying the biological activities of related compounds and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-(2-chlorophenyl)propanoate: Similar in structure but with different functional groups.
Ethyl (3-chlorobenzoyl)acetate: Shares the chlorophenyl group but differs in the rest of the structure.
Uniqueness
Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its cyano and ester groups make it versatile for various chemical transformations, while the chlorophenyl group contributes to its biological properties .
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl (Z)-3-(3-chloroanilino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-4-10(13)6-11/h3-6,8,15H,2H2,1H3/b9-8- |
InChI Key |
WXFLGONMNQJZFA-HJWRWDBZSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC(=CC=C1)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)Cl)C#N |
Origin of Product |
United States |
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